N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-17(2)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-19-14/h3-8H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDSPBVBJOECFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide typically involves the following steps:
Formation of the 3-cyanothiophen-2-yl intermediate: This can be achieved through the reaction of thiophene with cyanogen bromide under basic conditions.
Coupling with 4-(dimethylamino)benzoic acid: The intermediate is then coupled with 4-(dimethylamino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide has demonstrated potential as an anticancer agent. Studies have shown that the compound can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research involving human colorectal cancer cell lines indicated a dose-dependent inhibition of cell proliferation, correlating with increased markers of apoptosis.
1.2 Antiviral Properties
The compound has also been evaluated for its antiviral activity. In vitro studies against viruses such as the Dengue virus revealed significant reductions in viral load at concentrations that did not exhibit cytotoxic effects on host cells. This suggests a mechanism that may involve interference with viral replication or entry into cells.
1.3 Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. In models of inflammation, the compound was able to reduce the production of pro-inflammatory cytokines, demonstrating its utility in treating inflammatory diseases .
Case Studies
4.1 Anticancer Study
A notable study focused on the effects of this compound on HCT116 colorectal cancer cells. The results showed a significant decrease in cell viability with increasing concentrations of the compound, alongside an increase in apoptotic markers such as cleaved caspase-3 and PARP.
4.2 Virology Research
In another investigation, this compound was tested against the Dengue virus using MT-4 cells. The findings revealed that treatment with this compound resulted in a marked reduction in viral load without cytotoxicity to host cells, highlighting its potential as an antiviral agent.
4.3 Anti-inflammatory Effects
Research examining the anti-inflammatory properties demonstrated that this compound significantly reduced levels of TNF-alpha and IL-1β in stimulated macrophages, indicating its potential for therapeutic use in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific target protein, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features and properties of N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide with analogous benzamide derivatives:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in all compounds enhances electron density on the benzamide ring, while substituents like cyano (target compound) or sulfoximine (compound 9 in ) introduce electron-withdrawing effects, altering reactivity .
- Solubility and logP : The morpholine-containing derivative () exhibits a lower logP (0.85), suggesting better aqueous solubility compared to the hydrophobic benzothiazole analog () .
- Biological Interactions: The thiophene and benzothiazole moieties (target compound and ) may enhance binding to aromatic-rich enzyme pockets, whereas sulfoximine groups () are known to improve metabolic stability .
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the following steps:
- Formation of the 3-Cyanothiophen-2-yl Intermediate : This can be achieved through the reaction of thiophene with cyanogen bromide under basic conditions.
- Coupling with 4-(dimethylamino)benzoic Acid : The intermediate is coupled with 4-(dimethylamino)benzoic acid using a coupling reagent like EDCI in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate various pathways, particularly in cancer biology and neuropharmacology.
- Histone Deacetylase Inhibition : This compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
- Protein-Ligand Interactions : The compound can act as a ligand in biological assays, facilitating the study of protein interactions that are critical for understanding cellular processes.
Antioxidant and Antimicrobial Activities
Recent studies have highlighted the compound's antioxidant and antimicrobial properties:
- Antioxidant Activity : Evaluated using the ABTS assay, the compound exhibited moderate antioxidant activity, indicating potential for therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Activity : The compound demonstrated significant activity against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei .
Case Studies
- In Vitro Studies on HDAC Inhibition : A study reported that derivatives similar to this compound exhibited potent inhibitory activity against human class I HDAC isoforms, leading to increased levels of acetyl-histone H3 and induction of apoptosis in cancer cell lines .
- Antimicrobial Efficacy : In a comparative analysis, this compound showed higher antimicrobial efficacy than several known standards, suggesting its potential use as a lead compound for developing new antimicrobial agents .
Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
